molecular formula C11H15NO2 B14073920 n-Methyl-n-(phenylmethyl)-d-alanine

n-Methyl-n-(phenylmethyl)-d-alanine

Cat. No.: B14073920
M. Wt: 193.24 g/mol
InChI Key: YEJHUOTUSORYPX-SECBINFHSA-N
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Description

n-Methyl-n-(phenylmethyl)-d-alanine is an organic compound with the molecular formula C10H13NO2 It is a derivative of alanine, an amino acid, where the amino group is substituted with a methyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-(phenylmethyl)-d-alanine typically involves the alkylation of alanine derivatives. One common method is the reductive amination of benzylamine with alanine, followed by methylation. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride and methylating agents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-(phenylmethyl)-d-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

n-Methyl-n-(phenylmethyl)-d-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Methyl-n-(phenylmethyl)-d-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. This modulation can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-n-(phenylmethyl)-d-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the alanine backbone with methyl and phenylmethyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-[benzyl(methyl)amino]propanoic acid

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14)12(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

YEJHUOTUSORYPX-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)O)N(C)CC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)N(C)CC1=CC=CC=C1

Origin of Product

United States

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